3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
CAS No.: 1042623-24-4
Cat. No.: VC3354083
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1042623-24-4 |
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Molecular Formula | C10H12N2O3 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | 3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C10H12N2O3/c1-14-9-3-2-7(11)6-8(9)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3 |
Standard InChI Key | BYEOHFUSTGPSEA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)N)N2CCOC2=O |
Canonical SMILES | COC1=C(C=C(C=C1)N)N2CCOC2=O |
Introduction
Structural Characteristics and Properties
Chemical Structure
3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one consists of a 5-membered 1,3-oxazolidin-2-one ring with a 5-amino-2-methoxyphenyl group attached to the nitrogen at position 3. The oxazolidin-2-one core contains a carbonyl group at position 2, creating an amide-like structure within the heterocyclic ring system. The phenyl substituent features two key functional groups: a methoxy group at the ortho position (position 2) and an amino group at the para position (position 5) relative to the point of attachment to the oxazolidinone ring.
The compound's structure can be classified within the broader family of 3-aryloxazolidin-2-ones, where the aryl group bears specific functional group modifications. These structural elements contribute to the compound's unique chemical behavior and potential biological activities.
Physical Properties
Based on structurally similar oxazolidin-2-one derivatives, the target compound is likely to present as a white to off-white solid at room temperature . The presence of both hydrogen bond donors (amino group) and acceptors (methoxy group, carbonyl oxygen) in the molecule suggests potential for intermolecular hydrogen bonding, which would influence its melting point and solubility characteristics.
Table 1. Estimated Physical Properties of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Spectroscopic Characteristics
The spectroscopic profile of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one can be predicted based on structurally similar compounds. NMR spectroscopy would show characteristic signals for the methoxy group, amino group, aromatic protons, and the protons of the oxazolidinone ring.
Based on reported data for related compounds, the ¹H NMR spectrum would likely display:
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A singlet at approximately 3.7-3.8 ppm for the methoxy group protons
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Signals between 4.0-4.7 ppm for the oxazolidinone ring protons
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Aromatic protons in the 6.5-7.3 ppm region
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A broad singlet around 3.5-4.0 ppm for the amino group protons
Synthetic Approaches
General Synthetic Strategies
The synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one would likely follow established methodologies for preparing 3-aryloxazolidin-2-ones, with appropriate modifications to incorporate the amino and methoxy substituents on the phenyl ring.
Several potential synthetic routes can be proposed based on literature precedents for similar compounds:
Carbonylation of Amino Alcohols
This approach involves the reaction of a functionalized β-amino alcohol with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI) to form the oxazolidinone ring structure . For the target compound, this would require a β-amino alcohol precursor with an appropriately substituted 5-amino-2-methoxyphenyl group.
Cyclization of Carbamates
Another viable approach involves the formation of a carbamate intermediate from a suitably functionalized β-amino alcohol, followed by intramolecular cyclization to generate the oxazolidinone ring .
CO₂ Incorporation Methods
Recent developments in green chemistry have enabled the use of carbon dioxide as a carbonyl source for oxazolidinone synthesis. This approach typically employs a catalyst system and proceeds through the formation of carbamate intermediates, followed by intramolecular cyclization .
Continuous Flow Synthesis
Based on recent advancements, continuous flow technology offers an efficient approach for synthesizing oxazolidin-2-one derivatives. The method described in the literature for related compounds involves:
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Flow of MEK/DMSO solvent mixture (with DMSO at 6.5 v%) at 0.05 mL/min
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CO₂ flow at 5 mL/min through a packed bed reactor containing catalyst
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System pressurization at 75 psi
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Reaction temperature maintained at 80°C
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Post-reaction purification involving solvent removal and chromatography
This methodology could be adapted for the synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, with appropriate modifications to address the specific functional groups present.
Stereoselective Synthesis
For applications requiring stereoselective synthesis, approaches combining asymmetric aldol reactions with modified Curtius protocols could be employed. This strategy has been successfully used for the synthesis of 4,5-disubstituted oxazolidin-2-ones with high stereoselectivity .
Table 2. Comparison of Potential Synthetic Routes for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Synthetic Approach | Advantages | Limitations | Potential Yield |
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Carbonylation of Amino Alcohols | Well-established, straightforward | Hazardous reagents (phosgene) | 70-85% |
Cyclization of Carbamates | Milder conditions, safer reagents | Multiple steps required | 65-80% |
CO₂ Incorporation | Green chemistry approach, sustainable | Specialized equipment needed | 75-93% |
Continuous Flow Synthesis | Scalable, efficient, reproducible | Requires specialized equipment | 85-95% |
Stereoselective Approach | High stereoselectivity if needed | Complex, multiple steps | 60-75% |
Reactivity and Chemical Properties
Functional Group Reactivity
The reactivity of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is influenced by its three primary functional groups:
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The oxazolidin-2-one ring exhibits amide-like reactivity at the carbonyl center, although it is generally less reactive than typical amides due to the ring constraints.
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The amino group at the 5-position of the phenyl ring can participate in various reactions:
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Nucleophilic substitutions
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Acylation to form amides
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Diazotization followed by various transformations
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Reductive amination
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The methoxy group at the 2-position of the phenyl ring:
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Can undergo O-demethylation under specific conditions
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Contributes electron density to the aromatic ring through resonance
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Influences the electronic properties of the adjacent amino group
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Stability Considerations
The compound is expected to demonstrate reasonable stability under normal storage conditions, though precautions should be taken to protect it from excessive heat, light, and moisture. The presence of the amino group may make it susceptible to oxidation upon prolonged exposure to air.
Biological Activity and Applications
Structure-Activity Relationships
Based on established structure-activity relationships for oxazolidinones:
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The nature and position of substituents on the phenyl ring significantly influence biological activity.
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The methoxy group at the ortho position relative to the point of attachment typically enhances lipophilicity and may influence binding interactions with potential biological targets.
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The amino group at the para position could participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and specificity.
Table 3. Potential Biological Activities Based on Structural Features
Structural Feature | Potential Biological Activity | Mechanism |
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Oxazolidinone Core | Antimicrobial activity | Inhibition of bacterial protein synthesis by binding to 23S rRNA |
3-Aryl Substitution | MAO inhibition | Interaction with the active site of monoamine oxidase enzymes |
Amino Group | Enhanced water solubility, H-bond donor | Improved pharmacokinetics, specific target interactions |
Methoxy Group | Modulation of electronic properties, H-bond acceptor | Altered binding affinity, metabolic stability |
Analytical Methods
Identification and Characterization
Several analytical techniques are suitable for the identification and characterization of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one:
NMR Spectroscopy
1H and 13C NMR spectroscopy would provide detailed structural information, with characteristic signals for the oxazolidinone ring protons (typically 4.0-4.7 ppm), the methoxy group (approximately 3.7-3.8 ppm), and the aromatic protons (6.5-7.3 ppm) .
Mass Spectrometry
High-resolution mass spectrometry would confirm the molecular formula with an expected m/z value of 222.0742 for [M+H]+ (calculated for C₁₀H₁₁N₂O₃). Characteristic fragmentation patterns would include loss of the methoxy group and cleavage of the oxazolidinone ring .
Infrared Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for:
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The C=O stretching of the oxazolidinone (approximately 1750-1730 cm⁻¹)
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N-H stretching of the amino group (3500-3300 cm⁻¹)
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C-O stretching of the methoxy group (1260-1200 cm⁻¹)
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Aromatic C=C stretching (1600-1400 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection would be suitable for both qualitative and quantitative analysis of the compound. Based on similar compounds, a reversed-phase C18 column with a mobile phase consisting of acetonitrile/water with appropriate modifiers would likely provide good chromatographic separation .
For chiral analysis, if stereoisomers are present, chiral HPLC using columns such as Chiralcel OD-H with appropriate mobile phases could be employed, similar to methods described for related oxazolidinones .
Structure Optimization and Derivatives
Structure-Property Relationships
Table 4. Predicted Effects of Structural Modifications
Modification | Expected Effect on Properties | Potential Applications |
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N-Acylation of amino group | Decreased basicity, increased lipophilicity | Improved cell penetration, altered metabolism |
Methylation of amino group | Increased lipophilicity, altered H-bonding | Modified pharmacokinetics |
Replacement of methoxy with larger alkoxy | Increased steric bulk, lipophilicity | Enhanced binding to hydrophobic pockets |
Introduction of 4,5-substituents on oxazolidinone | Modulation of conformation, stereochemistry | Increased specificity for biological targets |
Halogen substitution on aromatic ring | Altered electronic properties, metabolic stability | Enhanced binding affinity, modified activity |
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing more efficient and environmentally friendly synthetic routes to 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, particularly:
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Catalyst optimization for CO₂-based syntheses to improve yields and selectivity .
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Development of one-pot, multi-component reactions to streamline synthesis .
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Exploration of enzymatic approaches for stereoselective synthesis.
Biological Activity Exploration
Comprehensive screening of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one for various biological activities would be valuable, particularly:
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Antimicrobial activity against both gram-positive and gram-negative bacteria.
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MAO inhibitory activity, given the precedent for similar compounds .
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Other potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Structure-Activity Relationship Studies
Systematic investigation of structure-activity relationships through the synthesis and biological evaluation of a series of analogues would provide valuable insights for rational drug design.
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